molecular formula C8H14N2O B13973012 5-ethyl-N-isopropylisoxazol-3-amine

5-ethyl-N-isopropylisoxazol-3-amine

Cat. No.: B13973012
M. Wt: 154.21 g/mol
InChI Key: PVMFJDZJSCRUIX-UHFFFAOYSA-N
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Description

5-ethyl-N-isopropylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-isopropylisoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-isopropylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, amines, and various functionalized derivatives .

Scientific Research Applications

5-ethyl-N-isopropylisoxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-ethyl-N-isopropylisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-isopropylisoxazol-3-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-ethyl-N-propan-2-yl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H14N2O/c1-4-7-5-8(10-11-7)9-6(2)3/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

PVMFJDZJSCRUIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)NC(C)C

Origin of Product

United States

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